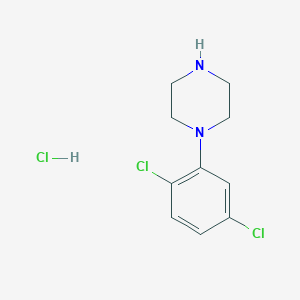

1-(2,5-Dichlorophenyl)piperazine hydrochloride

Description

Significance of the Piperazine (B1678402) Scaffold in Pharmacophore Design

The piperazine ring is considered a "privileged scaffold" in drug design, a term used to describe molecular frameworks that are capable of binding to multiple biological targets. tandfonline.comtandfonline.comnih.gov Its widespread use is attributed to a unique combination of physicochemical and structural properties that make it an invaluable component in the design of new therapeutic agents. tandfonline.comtandfonline.com

Key characteristics contributing to the significance of the piperazine scaffold include:

Physicochemical Properties: The piperazine heterocycle is water-soluble, and its properties can be effectively modulated by adding substituents to its nitrogen and carbon atoms. tandfonline.comtandfonline.com Its basicity is a key feature that can be fine-tuned to influence the pharmacokinetic properties of a drug molecule. tandfonline.comnih.gov

Chemical Reactivity: The chemical reactivity of the piperazine ring facilitates its use as a linker to connect different pharmacophores within a single molecule. It can also serve as a scaffold for attaching groups that are crucial for interaction with a specific biological target. tandfonline.comtandfonline.com

Pharmacokinetic Modulation: The incorporation of a piperazine ring into a drug candidate is a common strategy to improve its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME) properties. tandfonline.comtandfonline.com

Conformational Flexibility: The piperazine ring exists predominantly in a chair conformation. This structural feature can be made more rigid by incorporating it into more complex polycyclic structures, allowing for precise control over the spatial arrangement of functional groups. tandfonline.comtandfonline.com

These characteristics make the piperazine moiety a versatile tool for medicinal chemists to optimize both the pharmacokinetic and pharmacodynamic properties of drug candidates. tandfonline.comnih.gov

| Property | Significance in Pharmacophore Design |

|---|---|

| Solubility & Basicity | Enhances water solubility and allows for modulation of pharmacokinetic properties. tandfonline.comtandfonline.com |

| Chemical Reactivity | Acts as a versatile linker or scaffold for attaching pharmacophoric groups. tandfonline.comtandfonline.com |

| Conformational Properties | Provides a defined three-dimensional structure that can be modified for optimal target binding. tandfonline.comtandfonline.com |

| Pharmacokinetic Profile | Often incorporated to improve the overall ADME characteristics of a drug. tandfonline.comtandfonline.com |

Overview of Dichlorophenylpiperazine Analogues in Preclinical Drug Discovery Research

Dichlorophenylpiperazine analogues represent a specific subset of arylpiperazines that are actively investigated in preclinical drug discovery. The presence and position of the chlorine atoms on the phenyl ring significantly influence the pharmacological activity of these compounds. 1-(2,5-Dichlorophenyl)piperazine (B86670) hydrochloride serves as a crucial intermediate or building block in the synthesis of more complex molecules with potential therapeutic applications. cymitquimica.com

Research applications for these analogues are diverse. For instance, 1-(2,5-Dichlorophenyl)piperazine hydrochloride is utilized in pharmacological studies to investigate serotonergic pathways and their roles in mood disorders. It is also a key component in the development of potential antipsychotic drugs that target serotonin (B10506) pathways.

Another prominent analogue, 2,3-dichlorophenylpiperazine (2,3-DCPP), is known as a precursor and a metabolite of the atypical antipsychotic drug aripiprazole. wikipedia.org Studies have shown that 2,3-DCPP can act as a partial agonist at dopamine (B1211576) D2 and D3 receptors. wikipedia.org The synthesis of these analogues is an area of active research, with various methods being developed to improve yield and purity for industrial production. google.comresearchgate.net The exploration of dichlorophenylpiperazine analogues continues to be a fruitful area of research, with investigations into their potential as CNS active agents and for other therapeutic targets. nih.govingentaconnect.com

| Analogue | Significance in Preclinical Research |

|---|---|

| 1-(2,5-Dichlorophenyl)piperazine | Intermediate for synthesizing compounds targeting neurotransmitter receptors (e.g., serotonin, dopamine). Investigated for potential antipsychotic and anticancer properties. |

| 2,3-Dichlorophenylpiperazine (2,3-DCPP) | A precursor and metabolite of the antipsychotic drug aripiprazole. wikipedia.org Acts as a partial agonist of dopamine D2 and D3 receptors. wikipedia.org |

| 3,4-Dichlorophenylpiperazine (3,4-DCPP) | Acts as a serotonin releaser and a β1-adrenergic receptor blocker. wikipedia.org |

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-(2,5-dichlorophenyl)piperazine;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12Cl2N2.ClH/c11-8-1-2-9(12)10(7-8)14-5-3-13-4-6-14;/h1-2,7,13H,3-6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHJNEDCRXXPMKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=C(C=CC(=C2)Cl)Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 2,5 Dichlorophenyl Piperazine Hydrochloride

Established Synthetic Routes and Reaction Conditions

Two principal methods are well-documented for the synthesis of 1-(2,5-dichlorophenyl)piperazine (B86670) hydrochloride: cyclization reactions and nucleophilic substitution approaches.

Cyclization Reactions Utilizing Bis(2-chloroethyl)amine (B1207034) Hydrochloride and 2,5-Dichloroaniline (B50420)

One of the most common methods for synthesizing arylpiperazines is the direct cyclization reaction between a substituted aniline (B41778) and bis(2-chloroethyl)amine hydrochloride. In this approach, 2,5-dichloroaniline is reacted with bis(2-chloroethyl)amine hydrochloride at elevated temperatures.

The reaction conditions for this cyclization are critical for achieving a successful outcome. The process typically requires high temperatures, generally ranging from 90°C to 220°C. Solvents with high boiling points, such as diethylene glycol ether, are often employed to facilitate the reaction at these temperatures. While specific details for the 2,5-dichloro isomer are based on general arylpiperazine synthesis, analogous procedures for the 2,3-dichloro isomer provide further insight. For instance, the synthesis of 1-(2,3-dichlorophenyl)piperazine (B491241) often involves heating the reactants in a solvent like xylene in the presence of catalysts such as p-toluene sulfonic acid and a phase-transfer catalyst like tetrabutylammonium (B224687) bromide for extended periods. nih.gov

Table 1: Representative Conditions for Cyclization Synthesis of Dichlorophenylpiperazines

| Reactants | Solvent | Catalyst(s) | Temperature | Reaction Time | Ref |

|---|---|---|---|---|---|

| 2,5-Dichloroaniline, Bis(2-chloroethyl)amine HCl | Diethylene glycol ether | None specified | 90-220°C | Not specified | |

| 2,3-Dichloroaniline, Bis(2-chloroethyl)amine HCl | Xylene | p-Toluene sulfonic acid, Tetrabutylammonium bromide | 130-135°C | 48 hours | nih.gov |

Nucleophilic Substitution Approaches Involving 2,5-Dichlorobenzyl Chloride and Piperazine (B1678402)

An alternative synthetic route involves a nucleophilic substitution reaction. This method utilizes 2,5-dichlorobenzyl chloride and piperazine as the primary reactants. The reaction proceeds by the nucleophilic attack of one of the nitrogen atoms of the piperazine ring on the benzylic carbon of 2,5-dichlorobenzyl chloride, displacing the chloride ion.

This synthesis is typically carried out in a polar aprotic solvent, such as ethanol (B145695) or toluene, under reflux conditions. Effective temperature control is crucial for optimizing the reaction, with a suggested range of 60–80°C. To favor the monosubstituted product and minimize the formation of disubstituted byproducts, a stoichiometric excess of piperazine (typically 1.5 to 2.0 equivalents) is often used.

Optimization Strategies for Yield and Purity in Laboratory Synthesis

Achieving high yield and purity is a primary goal in the laboratory synthesis of 1-(2,5-dichlorophenyl)piperazine hydrochloride. Several strategies can be employed to optimize the outcomes of the synthetic methods described above.

For the cyclization reaction , optimization involves careful control of temperature and reaction time. As indicated in patents for the analogous 2,3-dichloro isomer, varying these parameters can significantly impact the final yield and purity. For example, one patent demonstrates that increasing the reaction temperature from 120°C to 200°C can decrease the required reaction time from 34 hours to just 4 hours, while also improving the yield from 59.5% to 65.6%. google.com

For the nucleophilic substitution approach , key optimization parameters include:

Stoichiometry: Using an excess of piperazine helps to ensure the complete reaction of the 2,5-dichlorobenzyl chloride and reduces the formation of 1,4-bis(2,5-dichlorobenzyl)piperazine.

Temperature Control: Maintaining the reaction temperature within the optimal range of 60–80°C is critical to balance reaction rate with the minimization of side reactions.

Post-synthesis purification is essential for obtaining a high-purity product. Common methods include:

Recrystallization: This is a highly effective technique for purifying the final hydrochloride salt. A mixed solvent system, such as ethanol/water, is often used to achieve good separation from impurities.

Column Chromatography: For smaller scale laboratory preparations or when impurities are difficult to remove by recrystallization, silica (B1680970) gel column chromatography can be employed. A typical eluent system for this separation is a mixture of chloroform (B151607) and methanol (B129727).

Considerations for Scalable Production in Research Environments

Transitioning the synthesis of this compound from a small laboratory scale to larger-scale production for extensive research use requires consideration of several factors. These include reaction efficiency, cost of materials, safety, and ease of product isolation.

The cyclization reaction conducted without a solvent (neat or "bulk" conditions) is often favored for industrial-scale synthesis due to the reduction in solvent cost and waste. google.com Patents for the similar 2,3-dichloro isomer describe large-scale production in 500L reactors, demonstrating the viability of this approach for producing kilogram quantities. google.com The process involves heating the raw materials together, followed by cooling and crystallization from a suitable solvent like butanol or methanol to isolate the product. google.com This method is advantageous due to its operational simplicity and high throughput. google.com

Key considerations for scalable production include:

Heat Management: The cyclization reaction is often exothermic and requires robust temperature control, especially in large reactors, to prevent runaway reactions.

Material Handling: The use of solid reactants requires equipment capable of efficient solid charging and mixing.

Purification: At a larger scale, crystallization is the preferred method of purification over chromatography due to cost and time constraints. The choice of crystallization solvent is critical to ensure high recovery and purity. google.com

Process Control: Implementing automated or semi-automated systems for monitoring reaction progress and controlling parameters can improve consistency and safety in a scaled-up research environment.

Chemical Transformations and Derivatization Reactions of the Compound

As a versatile intermediate, this compound can serve as a scaffold for the synthesis of more complex molecules. cymitquimica.com Derivatization can occur at the secondary amine of the piperazine ring or, theoretically, on the phenyl ring itself.

Substitution Reactions on the Phenyl Ring

The derivatization of the 2,5-dichlorophenyl ring is a potential pathway to novel compounds. In principle, the two chlorine atoms on the phenyl ring could be replaced via nucleophilic aromatic substitution (SNAr). However, this type of reaction is generally challenging for aryl chlorides unless the aromatic ring is activated by potent electron-withdrawing groups (such as a nitro group) positioned ortho or para to the leaving group. libretexts.orglibretexts.org The 1-(2,5-dichlorophenyl)piperazine molecule lacks such activating groups; in fact, the piperazine moiety is an electron-donating group, which deactivates the ring toward nucleophilic attack. Therefore, substituting the chlorine atoms with nucleophiles would likely require harsh reaction conditions or specialized catalytic systems that are not widely documented for this specific substrate.

Similarly, electrophilic aromatic substitution on the phenyl ring is also challenging. The two chlorine atoms and the protonated piperazine ring (under acidic conditions) are deactivating, making the ring less susceptible to attack by electrophiles.

Oxidation and Reduction Reactions

Oxidation and reduction reactions provide powerful tools for the synthesis of the piperazine ring system. These methods can involve the reduction of more oxidized heterocyclic precursors, such as pyrazines or diketopiperazines, or the oxidative cyclization of acyclic amino-alkene precursors.

Reduction strategies are a common approach for forming the saturated piperazine ring from unsaturated or partially saturated heterocyclic precursors. These methods often provide high yields and good control over stereochemistry.

Reduction of Piperazine-2,5-diones

One prominent pathway involves the chemical reduction of a piperazine-2,5-dione (a cyclic dipeptide, also known as a diketopiperazine). These precursors can be synthesized from amino acid derivatives. The carbonyl groups of the diketopiperazine are then reduced to methylene (B1212753) groups using a strong reducing agent, such as lithium aluminum hydride (LiAlH₄), to yield the corresponding piperazine. wikipedia.org This two-step process—cyclization/oxidation to the diketopiperazine followed by reduction—provides a versatile route to symmetrically and asymmetrically substituted piperazines.

| Precursor Class | Reducing Agent | Product | Key Features |

| Piperazine-2,5-dione | Lithium Aluminum Hydride (LiAlH₄) | Substituted Piperazine | Strong, non-catalytic reduction of amide carbonyls. |

| 2-Oxo-piperazine | Lithium Aluminum Hydride (LiAlH₄) | Substituted Piperazine or Tetrahydropyrazine | Selective reduction is possible by controlling reaction conditions. researchgate.net |

Catalytic Hydrogenation of Pyrazines

Another significant reductive route is the catalytic hydrogenation of pyrazines. Pyrazines are aromatic six-membered heterocycles containing two nitrogen atoms. The dearomatization of the pyrazine (B50134) ring through hydrogenation yields the saturated piperazine structure. This transformation typically requires a metal catalyst and a source of hydrogen gas (H₂). nih.gov Iridium-based catalysts, in particular, have been shown to be effective for the asymmetric hydrogenation of pyrazines, enabling the synthesis of chiral piperazines with high enantioselectivity. researchgate.net This method is valuable for producing optically active piperazine derivatives, which are important in pharmaceutical applications. A specific example in natural product synthesis is the hydrogenation of (-)-barrenazine B to produce (-)-barrenazine A. mdpi.com

| Precursor Class | Catalyst System | Product | Key Features |

| Substituted Pyrazines | Iridium complex (e.g., with JosiPhos-type ligand) / H₂ | Chiral Piperazines | Asymmetric reduction, providing high enantiomeric excess (ee). researchgate.net |

| Substituted Pyrazines | Palladium on Carbon (Pd/C) / H₂ | Racemic Piperazines | Standard, effective method for complete ring saturation. |

Oxidative methods, though less common than reductive ones for the final ring-forming step, are integral to modern synthetic strategies, particularly through oxidative cyclization reactions.

Palladium-Catalyzed Oxidative Cyclization

A notable modern approach is the palladium-catalyzed intramolecular oxidative amination of alkenes, often referred to as an aza-Wacker-type cyclization. nih.govillinois.edu In this process, a substrate containing both an amine and an alkene moiety undergoes cyclization in the presence of a palladium(II) catalyst and an oxidant. Molecular oxygen (O₂) is often used as the terminal oxidant, making it an environmentally favorable "aerobic" process. organic-chemistry.org This reaction proceeds through the nucleophilic attack of the nitrogen atom on the palladium-activated alkene, forming the heterocyclic ring. scispace.com This methodology allows for the construction of various N-heterocycles, including piperazines, from acyclic precursors.

| Reaction Type | Catalyst System | Oxidant | Precursor Type | Key Features |

| Aza-Wacker-Type Cyclization | Pd(OAc)₂ / Pyridine | Molecular Oxygen (O₂) | Unsaturated Amines | Forms C-N bond and heterocycle in one step; compatible with aerobic conditions. nih.govorganic-chemistry.org |

| Substrate Oxidation with Radical Cyclization | Organic Photoredox Catalyst | Visible Light | Carbonyl and Amine | Forms piperazine via a radical-based cyclization mechanism. organic-chemistry.org |

Oxidation to Diketopiperazine Intermediates

In a multi-step synthesis, an oxidative step can be crucial for creating the key intermediate. For instance, the homodimerization of α-amino aldehydes followed by air oxidation can yield a 2,5-disubstituted pyrazine, which is an oxidized precursor. mdpi.com Alternatively, amino acids can be used to form diketopiperazines, which are themselves oxidized derivatives relative to the final piperazine product. These diketopiperazines are then subjected to the reduction methods described previously to obtain the desired piperazine. wikipedia.org This combination of an oxidative ring-forming or modifying step followed by a reductive saturation step highlights the synthetic utility of employing both reaction classes.

Mechanism of Action and Molecular Interactions

Receptor Binding Affinity and Selectivity

Serotonin (B10506) Receptor Subtype Interactions (e.g., 5-HT1A, 5-HT2C)

1-(2,5-Dichlorophenyl)piperazine (B86670) hydrochloride is recognized for its interaction with serotonin (5-HT) receptors. Arylpiperazines are a well-established class of compounds that often display affinity for various 5-HT receptor subtypes, which are crucial in modulating mood, cognition, and other physiological processes. The interaction with these receptors is a key aspect of its biological activity, making it a subject of interest in the development of agents targeting the serotonergic system. The specific nature of these interactions, whether agonistic or antagonistic, contributes significantly to its functional outcomes.

Dopamine (B1211576) Receptor Subtype Interactions (e.g., D2, D3)

While direct binding data for the 2,5-dichloro isomer is not extensively detailed in public literature, the broader class of dichlorophenylpiperazines has been investigated for its effects on dopamine receptors. For instance, the positional isomer 1-(2,3-Dichlorophenyl)piperazine (B491241) has been shown to act as a partial agonist at both D2 and D3 dopamine receptors. wikipedia.org This activity on related compounds underscores the potential for 1-(2,5-Dichlorophenyl)piperazine hydrochloride to also interact with the dopaminergic system, a critical pathway in motor control, motivation, and reward. The development of antipsychotic medications often involves modulating these specific dopamine receptor subtypes. researchgate.net

Interactive Table: Comparative Receptor Interactions of Dichlorophenylpiperazine Isomers

| Compound | Receptor Target | Observed Interaction |

| 1-(2,3-Dichlorophenyl)piperazine | Dopamine D2 | Partial Agonist wikipedia.org |

| 1-(2,3-Dichlorophenyl)piperazine | Dopamine D3 | Partial Agonist wikipedia.org |

| 1-(3,4-Dichlorophenyl)piperazine | β1-Adrenergic Receptor | Blocker wikipedia.org |

| 1-(3,4-Dichlorophenyl)piperazine | Serotonin Transporter | Releaser wikipedia.org |

Modulation of Other Neurotransmitter Systems

The pharmacological activity of arylpiperazines is not always confined to serotonin and dopamine receptors. The structural motif is versatile and can interact with other neurotransmitter systems. For example, the positional isomer 3,4-dichlorophenylpiperazine is known to act as a β1-adrenergic receptor blocker. wikipedia.org This suggests that substitutions on the phenyl ring can direct the compound's affinity toward other major receptor families, potentially including adrenergic, histaminergic, or cholinergic systems, although specific interactions for the 2,5-dichloro isomer are not well-documented.

Ligand-Receptor Dynamics and Signal Transduction Pathways

Upon binding to a G protein-coupled receptor (GPCR), such as serotonin or dopamine receptors, a ligand initiates a cascade of intracellular events known as signal transduction. This process is fundamental to the compound's mechanism of action.

The classical model of GPCR signaling involves the receptor coupling to intracellular G proteins. nih.gov This interaction triggers the exchange of GDP for GTP on the G protein's alpha subunit, leading to its dissociation and the modulation of effector enzymes like adenylyl cyclase or phospholipase C. These enzymes, in turn, alter the levels of second messengers such as cyclic AMP (cAMP) and inositol triphosphate (IP3), which propagate the signal within the cell.

Another critical layer of regulation and signaling involves β-arrestins. nih.govnih.gov Following receptor activation and phosphorylation by GPCR kinases (GRKs), β-arrestins are recruited. biorxiv.org This recruitment can lead to two primary outcomes:

Desensitization: β-arrestin sterically hinders further G protein coupling, effectively dampening the signal. nih.gov

Signal Transduction: β-arrestin can act as a scaffold for other signaling proteins, initiating G protein-independent signaling cascades, such as the MAP kinase pathway. youtube.com

Ligands can exhibit "biased agonism," preferentially activating either the G protein-dependent pathway or the β-arrestin-dependent pathway. researchgate.netduke.edu The specific signal transduction pathways activated by this compound would depend on its unique interactions with the receptor and its potential bias toward G protein or β-arrestin signaling.

Preclinical Pharmacological Investigations and Biological Activities

In Vitro Pharmacological Profiling

In vitro studies are fundamental to elucidating the mechanism of action of a compound at the molecular and cellular level. For 1-(2,5-Dichlorophenyl)piperazine (B86670) hydrochloride, these investigations have centered on its interactions with neurotransmitter receptors and its effects in cell-based models.

The primary mechanism of action for many phenylpiperazine derivatives involves their interaction with serotonin (B10506) (5-HT) receptors. Research indicates that 1-(2,5-Dichlorophenyl)piperazine acts as an agonist at the 5-HT2C receptor. The position of the chlorine atoms on the phenyl ring is a significant determinant of biological activity. For instance, the 2,5-dichloro substitution pattern is suggested to enhance affinity for the 5-HT₂A receptor, possibly due to the electron-withdrawing properties of the chlorine atoms which can augment π-π stacking interactions with the receptor.

While specific binding affinities (Kᵢ values) for the 2,5-dichloro isomer are not extensively detailed in the available literature, data for its structural isomers highlight the importance of the substitution pattern. For example, the related compound 1-(2,3-Dichlorophenyl)piperazine (B491241) has been shown to act as a partial agonist at dopamine (B1211576) D₂ and D₃ receptors. wikipedia.org This underscores the distinct pharmacological profiles that result from subtle changes in chemical structure.

Table 1: Comparative Receptor Activity Profile of Dichlorophenylpiperazine Isomers Note: This table includes data for related isomers to provide context due to limited specific binding data for the 2,5-dichloro isomer.

| Compound | Receptor Target | Reported Activity |

|---|---|---|

| 1-(2,5-Dichlorophenyl)piperazine | 5-HT2C | Agonist |

| 1-(2,5-Dichlorophenyl)piperazine | 5-HT2A | High Affinity (qualitative) |

| 1-(2,3-Dichlorophenyl)piperazine | Dopamine D2 | Partial Agonist |

| 1-(2,3-Dichlorophenyl)piperazine | Dopamine D3 | Partial Agonist |

| 1-(3-Chlorophenyl)piperazine (m-CPP) | 5-HT2C | Agonist |

Despite its characterization at the receptor level, specific data from broader cell-based bioassays designed to assess the general biological activity of 1-(2,5-Dichlorophenyl)piperazine hydrochloride are not widely available in the reviewed scientific literature. Such assays would be valuable for screening its effects on various cellular processes and pathways beyond its primary receptor targets.

There is a notable lack of published research investigating the effects of this compound on cell proliferation and apoptosis. Studies on preclinical models, such as the MCF-7 human breast cancer cell line, which are commonly used to screen for potential anticancer activity, have not been reported for this specific compound in the searched literature. While other novel piperazine (B1678402) derivatives have been evaluated for such effects, these findings cannot be extrapolated to this compound without direct experimental evidence. nih.govmdpi.commdpi.comresearchgate.net

In Vivo Studies in Animal Models

In vivo studies provide critical information on how a compound's molecular activities translate into systemic and behavioral effects in a living organism.

Direct behavioral studies on this compound are limited. However, its pharmacological profile as a 5-HT2C receptor agonist allows for predictions based on the well-documented effects of the prototypical 5-HT2C agonist, meta-chlorophenylpiperazine (m-CPP). Administration of m-CPP in rodents consistently produces anxiety-like behaviors in various established models. scirp.orgfrontiersin.org

In the open field test, m-CPP is known to decrease locomotor and rearing behaviors. nih.govnih.gov In the elevated plus-maze, a standard test for anxiety, m-CPP induces anxiogenic-like effects. scirp.org This anxiogenic effect is understood to be mediated by the activation of 5-HT2C receptors. scirp.orgfrontiersin.org Given that 1-(2,5-Dichlorophenyl)piperazine shares this mechanism of action, it is hypothesized that it would produce similar anxiogenic-like, rather than anxiolytic, effects in rodent behavioral models. However, this remains to be confirmed by direct experimental testing.

Table 2: Summary of Behavioral Effects of the Related 5-HT2C Agonist m-CPP in Rodents

| Animal Model | Behavioral Test | Observed Effect of m-CPP | Presumed Mechanism |

|---|---|---|---|

| Mice | Open Field Test | Decreased locomotion and rearing nih.govnih.gov | Anxiogenic-like effect |

| Mice | Elevated Plus-Maze | Anxiogenic-like effects scirp.org | 5-HT2C Receptor Agonism |

| Mice | Acoustic Startle Response | Increased startle responding frontiersin.org | Anxiogenic-like effect |

Specific studies detailing the neurochemical alterations in animal brain regions following the administration of this compound were not identified in the searched literature. Nevertheless, based on its mechanism as a 5-HT2C agonist, its potential effects can be inferred from studies of related compounds like m-CPP.

The activation of 5-HT2C receptors is known to modulate the activity of other neurotransmitter systems, particularly the dopaminergic system. researchgate.net Studies on m-CPP have shown that it can influence the turnover of serotonin and dopamine. For example, phenylpiperazines can decrease the brain levels of 5-hydroxyindoleacetic acid (5-HIAA), the main metabolite of serotonin, suggesting a reduction in serotonin turnover, which is a characteristic effect of serotonin receptor agonists. researchgate.net Furthermore, the inhibitory influence of serotonin on dopaminergic neuron activity is mediated in part by 5-HT2C receptors. researchgate.net Therefore, it is plausible that this compound could alter the levels of dopamine and its metabolites, such as homovanillic acid (HVA), in key brain regions like the striatum. Direct neurochemical profiling would be necessary to confirm these hypotheses.

Investigation of Other Biological Activities (e.g., Antimicrobial Properties)

While the core pharmacological interest in this compound centers on its interaction with neurotransmitter systems, research has also extended to other potential biological effects. However, dedicated studies focusing specifically on the antimicrobial properties of this compound are not extensively documented in the available scientific literature. The broader class of piperazine derivatives has been a source of compounds with diverse therapeutic applications, including antimicrobial agents, which suggests a potential area for future investigation. mdpi.com

The primary reported biological activities for this compound, outside of its main pharmacological profile, are predominantly in the areas of serotonergic pathway research and preliminary anticancer studies.

Detailed Research Findings

Pharmacological Research: The compound is recognized for its interactions with serotonin receptors. This activity has established this compound as a useful tool in pharmacological studies for exploring the function and pathways of the serotonergic system, which is implicated in various physiological and psychological processes. Its structural features, particularly the dichlorophenyl group attached to the piperazine ring, are key contributors to its pharmacological profile.

Anticancer Research: There is emerging interest in the potential application of this compound in oncology. The compound has been investigated for its cytotoxic properties, which is the ability to be toxic to cells. This line of inquiry is based on observations that modulating serotonin receptors can influence the proliferation and apoptosis (programmed cell death) of cancer cells. Research into structurally similar piperazine-containing molecules has also indicated potential for the development of novel anticancer agents. researchgate.netnih.gov

The table below summarizes the key areas of investigation into the biological activities of this compound beyond its primary receptor targets.

Table 1. Summary of Investigated Biological Activities

| Biological Activity Area | Research Focus | Key Findings |

|---|---|---|

| Pharmacological Studies | Exploration of serotonergic pathways. | Serves as a research tool to study the implications of serotonin modulation in mood and other CNS disorders. |

| Anticancer Research | Investigation of cytotoxic effects for cancer therapy. | Explored for its potential to influence cancer cell proliferation and apoptosis through serotonin receptor modulation. |

Table 2. Compound Names Mentioned in the Article

| Compound Name |

|---|

Structure Activity Relationship Sar Studies and Analog Development

Influence of Halogen Substitution Patterns on Pharmacological Activity

The substitution pattern of halogens on the phenyl ring of arylpiperazines is a critical determinant of their binding affinity and selectivity for various receptors. While data directly comparing a wide range of isomers of 1-(2,5-dichlorophenyl)piperazine (B86670) is limited, studies on closely related dichlorophenylpiperazine analogs provide significant insights into these structure-activity relationships.

Research has shown that the presence and position of chlorine atoms significantly modulate receptor interaction. For instance, in a series of compounds designed as dopamine (B1211576) D3 receptor ligands, the 2,3-dichlorophenyl substitution pattern was found to confer the highest affinity, showcasing a clear preference for this isomeric form at the D3 receptor binding site. acs.org

The following table presents binding affinity data for various phenylpiperazine analogs at the dopamine D3 and D2 receptors, illustrating the impact of different substitution patterns.

| Compound | Phenyl Substitution | D3 Receptor Ki (nM) | D2 Receptor Ki (nM) | D2/D3 Selectivity |

|---|---|---|---|---|

| Analog 1 | Unsubstituted | 2.2 | 120 | 55 |

| Analog 2 | 2-Methoxyphenyl | 0.8 | 12 | 15 |

| Analog 3 | 2,3-Dichlorophenyl | 0.7 | 39 | 56 |

This data demonstrates that while the 2-methoxyphenyl substitution (Analog 2) enhances D3 affinity compared to the unsubstituted compound (Analog 1), it also increases D2 affinity, thus reducing selectivity. acs.org The 2,3-dichlorophenyl analog (Analog 3) provides the highest D3 affinity while maintaining good selectivity over the D2 receptor. acs.org

Other isomers also exhibit distinct pharmacological profiles. For example, 3,4-dichlorophenylpiperazine (3,4-DCPP) is known to act as a serotonin (B10506) releaser. wikipedia.org This highlights that subtle shifts in the chlorine atom positions can fundamentally change the mechanism of action and primary molecular targets of the compound.

Modifications of the Piperazine (B1678402) Ring and Dichlorophenyl Moiety

Beyond altering the halogen substitution, medicinal chemists have explored modifications of both the piperazine ring and the dichlorophenyl group to refine pharmacological properties. The arylpiperazine structure is considered a versatile template for developing CNS-targeting drugs. researchgate.netnih.gov

Modifications to the piperazine ring, such as the introduction of a methyl group at the 2-position, can introduce a chiral center and alter the way the molecule fits into a receptor's binding pocket. An example of such a modification is found in the analog 1-(2,5-Dichlorobenzyl)-2-methylpiperazine, which combines a modification to the phenyl ring (converting it to a benzyl (B1604629) group) with a substitution on the piperazine ring itself. This strategy aims to optimize steric and electronic interactions with the target receptor.

Replacing the dichlorophenyl moiety with other aromatic or heterocyclic systems is another common strategy to explore new binding modes and improve properties like selectivity or metabolic stability. The goal is often to incorporate structural features that may have antioxidant or other neuroprotective properties alongside the primary receptor affinity. nih.gov

Design and Synthesis of Novel Derivatives and Prodrugs based on the Core Scaffold

The synthesis of novel derivatives based on the 1-(2,5-dichlorophenyl)piperazine scaffold typically involves well-established synthetic methodologies in medicinal chemistry. The long-chain arylpiperazine framework is a common feature in many CNS drugs, often linking the core piperazine to another functional moiety via an alkyl chain. researchgate.netnih.gov

A general synthetic approach involves the N-alkylation of the parent piperazine. For example, 1-(2,5-dichlorophenyl)piperazine can be reacted with a suitable alkyl halide or sulfonate to introduce a linker chain. This chain can then be further functionalized, for instance, by coupling it with another heterocyclic system. The choice of linker length and the nature of the terminal group are critical for determining the final pharmacological profile.

Prodrug strategies are also employed, particularly to enhance delivery to the central nervous system. rsc.orgresearchgate.net A prodrug is an inactive or less active molecule that is metabolically converted into the active parent drug in vivo. For arylpiperazine-based CNS agents, a common approach is to mask the basic nitrogen of the piperazine ring with a promoiety. This can increase lipophilicity, facilitating passage across the blood-brain barrier. Once in the brain, the promoiety is cleaved by enzymes to release the active drug.

Computational and In Silico Approaches to SAR Elucidation

Computational chemistry plays a pivotal role in understanding and predicting the structure-activity relationships of 1-(2,5-dichlorophenyl)piperazine analogs. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are used to rationalize experimental findings and guide the design of new, more potent, and selective compounds. nih.gov

QSAR studies aim to build statistically significant models that correlate the chemical structures of a series of compounds with their biological activities. nih.gov For arylpiperazine derivatives, these models often use molecular descriptors related to properties like electronic distribution, shape, and lipophilicity. For example, a QSAR model for antidepressant activity in aryl alkanol piperazines identified descriptors such as the highest occupied molecular orbital (HOMO) energy and dipole moment as key influencers of activity. nih.gov Such models can predict the activity of unsynthesized compounds, helping to prioritize synthetic efforts.

Molecular docking simulates the interaction between a ligand (the drug molecule) and its receptor target at an atomic level. These simulations can predict the preferred binding pose of a compound within the receptor's active site and identify key interactions, such as hydrogen bonds, hydrophobic interactions, and halogen bonds. For arylpiperazine derivatives, docking studies have been used to understand the binding modes at various receptors, including serotonin and dopamine receptors, providing insights into the structural basis for affinity and selectivity. nih.gov The results from these computational studies provide a theoretical framework that complements experimental data, enabling a more rational approach to drug design.

Preclinical Metabolism and Pharmacokinetic Considerations

In Vitro Metabolic Stability Studies (e.g., using Liver Microsomes)

To assess the metabolic stability of a new chemical entity, researchers commonly employ in vitro systems such as liver microsomes. These subcellular fractions are rich in drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) superfamily. In a typical assay, the compound of interest is incubated with liver microsomes (often from preclinical species like rats or mice, as well as humans) and necessary cofactors. The rate at which the parent compound disappears over time is measured, usually by techniques like liquid chromatography-mass spectrometry (LC-MS). This data allows for the calculation of key parameters such as the metabolic half-life (t½) and intrinsic clearance (Clint), which provide an early indication of how quickly the compound might be cleared from the body in vivo. However, no such specific data has been published for 1-(2,5-Dichlorophenyl)piperazine (B86670) hydrochloride.

Identification and Characterization of Preclinical Metabolites

Following the determination of metabolic stability, studies are conducted to identify the chemical structures of the metabolites formed. Using the same in vitro systems (liver microsomes, hepatocytes, etc.), researchers analyze the incubation mixtures to detect and characterize new chemical entities produced from the parent drug. High-resolution mass spectrometry is a primary tool for elucidating the structures of these metabolites. Identifying major metabolic pathways (e.g., oxidation, hydroxylation, glucuronidation) is essential for understanding potential drug-drug interactions and for determining if any metabolites are pharmacologically active or potentially toxic. This information for 1-(2,5-Dichlorophenyl)piperazine hydrochloride is not available in the scientific literature.

Absorption, Distribution, and Elimination Profiles in Animal Models

In vivo studies in animal models, such as rats or mice, are necessary to understand the full pharmacokinetic profile of a compound. After administration of the compound, blood and tissue samples are collected over time to determine its absorption into the systemic circulation, its distribution into various organs and tissues, and its rate and routes of elimination from the body (e.g., via urine or feces). Key pharmacokinetic parameters derived from these studies include bioavailability, volume of distribution (Vd), clearance (CL), and elimination half-life (t½). These animal data are vital for extrapolating potential human pharmacokinetics and for designing first-in-human clinical trials. As with the in vitro data, specific ADME profiles for this compound in any animal model have not been reported in the available literature.

Advanced Research Methodologies and Analytical Techniques

Spectroscopic and Chromatographic Characterization Methods in Synthetic Chemistry

The definitive identification and purity assessment of 1-(2,5-Dichlorophenyl)piperazine (B86670) hydrochloride relies on a suite of spectroscopic and chromatographic techniques. These methods provide a detailed fingerprint of the molecule, confirming its atomic composition, connectivity, and the presence of any impurities.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for structural elucidation. In ¹H NMR, the chemical shifts of protons on the piperazine (B1678402) ring are typically observed in the range of δ 2.5–3.5 ppm as multiplets, while the aromatic protons of the dichlorophenyl group appear further downfield, between δ 7.0–7.5 ppm, often as doublets or other complex splitting patterns due to coupling. ¹³C NMR provides complementary information on the carbon skeleton of the molecule.

Infrared (IR) spectroscopy is employed to identify the functional groups present. Characteristic absorbance bands for 1-(2,5-Dichlorophenyl)piperazine hydrochloride include a stretch for the N-H bond of the piperazine ring, typically around 3300 cm⁻¹, and a C-Cl stretching vibration at approximately 1250 cm⁻¹.

Mass spectrometry (MS) is utilized to determine the molecular weight and fragmentation pattern of the compound. For 1-(2,5-Dichlorophenyl)piperazine, a molecular ion peak corresponding to the free base would be expected, providing confirmation of the molecular formula.

Chromatographic methods are indispensable for assessing the purity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique. A common approach involves reversed-phase chromatography using a C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol (B129727). Detection is typically performed using a UV detector, often at a wavelength around 254 nm where the aromatic ring exhibits strong absorbance. Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful tool for separation and identification, particularly for volatile derivatives of the compound.

Table 1: Spectroscopic and Chromatographic Data for Arylpiperazine Characterization

| Technique | Parameter | Typical Values/Observations |

|---|

| ¹H NMR | Chemical Shift (δ) | Piperazine protons: 2.5–3.5 ppm (multiplet) Aromatic protons: 7.0–7.5 ppm (doublets/multiplets) | | IR Spectroscopy | Absorbance (cm⁻¹) | N-H stretch: ~3300 C-Cl stretch: ~1250 | | Mass Spectrometry | Molecular Ion Peak (m/z) | Corresponds to the molecular weight of the free base | | HPLC | Column | C18 Reversed-Phase | | | Mobile Phase | Acetonitrile/Methanol and buffered aqueous solution | | | Detection | UV at ~254 nm |

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Computational techniques such as molecular modeling and docking simulations offer invaluable insights into the potential interactions of this compound with biological targets at a molecular level. These in silico methods are crucial for hypothesis-driven drug design and for understanding the structure-activity relationships of arylpiperazine derivatives, which are known to interact with various neurotransmitter receptors, including serotonin (B10506) and dopamine (B1211576) receptors. nih.govrug.nlnih.gov

The process typically begins with the generation of a three-dimensional model of the target receptor, often based on homology modeling if a crystal structure is unavailable. nih.gov A 3D structure of the ligand, this compound, is then generated and optimized for its lowest energy conformation.

Docking simulations are then performed to predict the preferred binding orientation of the ligand within the active site of the receptor. nih.gov These simulations employ scoring functions to estimate the binding affinity and rank different binding poses. For arylpiperazine compounds, key interactions often involve an ionic bond between the protonated piperazine nitrogen and an acidic residue, such as an aspartate, in the receptor's binding pocket. nih.gov The dichlorophenyl ring can form hydrophobic and van der Waals interactions with nonpolar amino acid residues, and potentially halogen bonds, which can contribute to binding affinity and selectivity. nih.gov

Molecular dynamics (MD) simulations can further refine the docked complex, providing a more dynamic picture of the ligand-receptor interactions over time and helping to assess the stability of the binding pose. nih.gov These computational studies can guide the synthesis of more potent and selective analogs by identifying key structural modifications that could enhance binding to the target receptor.

Advanced Imaging Techniques in Preclinical Neuroscience Research

While this compound itself may not be the direct subject of advanced imaging studies, it serves as a crucial synthetic precursor and structural scaffold for the development of radiolabeled ligands used in preclinical neuroscience research. nih.gov Techniques like Positron Emission Tomography (PET) and autoradiography are powerful tools for visualizing and quantifying the distribution of neuroreceptors in the living brain and in tissue sections, respectively.

The development of novel PET tracers often involves the chemical modification of a known ligand scaffold, such as an arylpiperazine, to incorporate a positron-emitting radionuclide, most commonly carbon-11 (B1219553) (¹¹C) or fluorine-18 (B77423) (¹⁸F). nih.govradiologykey.com The piperazine moiety of compounds like 1-(2,5-Dichlorophenyl)piperazine is amenable to various chemical reactions, making it a valuable starting material for the synthesis of these complex radiopharmaceuticals. nih.govnih.gov For instance, derivatives of arylpiperazines have been successfully radiolabeled and used to image serotonin, dopamine, and other receptor systems in the brain. nih.govnih.govnih.gov

Autoradiography utilizes radiolabeled ligands to map the density of target receptors in post-mortem tissue sections. A tissue slice is incubated with a solution containing the radioligand, which binds to the receptors. The tissue is then exposed to a photographic film or a sensitive phosphor screen, which captures the pattern of radioactive decay, revealing the precise anatomical distribution of the receptors. This technique is instrumental in validating the in vivo signals observed with PET and in conducting detailed neuroanatomical studies.

Future Directions and Research Gaps

Unexplored Receptor Targets and Signaling Pathways

While arylpiperazines are well-known for their interactions with aminergic G protein-coupled receptors (GPCRs) such as serotonin (B10506) and dopamine (B1211576) receptors, the full spectrum of molecular targets for 1-(2,5-Dichlorophenyl)piperazine (B86670) hydrochloride is far from elucidated. nih.govnih.gov Future research should venture beyond these conventional targets to uncover novel interactions that could open new therapeutic avenues.

Potential Unexplored Receptor Classes:

Ion Channels: Ligand-gated and voltage-gated ion channels represent a vast and underexplored area for this compound. Nicotinic acetylcholine (B1216132) receptors (nAChRs), particularly the α9 subtype involved in inflammation and pain, are plausible targets. nih.gov Additionally, P2X purinoceptors, such as the P2X4 receptor implicated in neuroinflammation and chronic pain, could be modulated by piperazine-based structures. nih.govfrontiersin.org Transient Receptor Potential (TRP) channels, like TRPC6 which plays a role in neuronal calcium entry and has been linked to Alzheimer's disease, also present a compelling target for piperazine (B1678402) derivatives. doi.org

Sigma Receptors: The sigma-1 (S1R) and sigma-2 (S2R) receptors are non-opioid receptors involved in a range of cellular functions and implicated in neuropsychiatric disorders and cancer. Given that various piperazine-containing molecules have shown affinity for these receptors, investigating the interaction of 1-(2,5-Dichlorophenyl)piperazine hydrochloride with S1R and S2R is a logical next step. nih.gov

Enzymes and Transporters: Beyond receptors, the compound could interact with key enzymes or transporter proteins. For instance, its structural features might allow it to inhibit or modulate enzymes like cyclooxygenase-2 (COX-2), which is involved in inflammation, or acetylcholinesterase (AChE), a target in Alzheimer's disease. nih.govnih.gov

Novel Signaling Pathway Investigation: Research should also focus on downstream signaling cascades. The activation of pathways such as the NF-κB/TNF-α cascade, which is central to inflammatory responses, could be modulated by this compound. researchgate.net Furthermore, exploring its influence on mitogen-activated protein kinase (MAPK) pathways and the PI3K/Akt signaling pathway, both crucial in cell proliferation and survival, could reveal mechanisms relevant to oncology. nih.gov

Novel Preclinical Therapeutic Area Exploration beyond Current Focus

The utility of this compound and its derivatives has traditionally been associated with central nervous system (CNS) disorders. researchgate.net However, its chemical scaffold suggests potential applications in a much broader range of pathologies.

| Potential Therapeutic Area | Rationale and Research Focus |

| Oncology | The arylpiperazine scaffold is present in molecules with demonstrated antiproliferative effects. mdpi.com Future studies could assess the cytotoxicity of this compound against various cancer cell lines, including prostate, breast, and bladder cancer. mdpi.comnih.gov Mechanistic studies might explore its potential as a topoisomerase II inhibitor or its ability to modulate signaling pathways crucial for tumor growth. mdpi.com |

| Inflammatory Disorders | Given the potential interaction with targets like nAChRs and P2X4 receptors, and pathways like NF-κB, the compound could be explored as a novel anti-inflammatory or immunomodulatory agent. nih.govnih.govresearchgate.net This includes applications in neuroinflammatory conditions associated with neurodegenerative diseases, as well as peripheral inflammatory diseases. researchgate.netbiomedpharmajournal.org |

| Neuropathic Pain | The involvement of P2X4 and α9-nAChR receptors in the pathogenesis of chronic and neuropathic pain suggests that this compound could be investigated as a potential analgesic. nih.govnih.gov |

| Drug Delivery | Phenylpiperazine derivatives have been identified as potential intestinal permeation enhancers, which could facilitate the oral administration of macromolecular drugs. nih.gov Research could explore the use of this compound as an excipient in oral drug formulations to improve the bioavailability of other therapeutic agents. |

Development of Advanced Pharmacological Tools and Probes

Beyond direct therapeutic applications, this compound can serve as a foundational structure for the development of sophisticated research tools to probe biological systems.

Radiolabeled Ligands for PET Imaging: The structure is amenable to radiolabeling with positron-emitting isotopes like Carbon-11 (B1219553) (¹¹C) or Fluorine-18 (B77423) (¹⁸F). nih.gov Developing a radiolabeled version of this compound could create a valuable tool for Positron Emission Tomography (PET) imaging. austinpublishinggroup.commdpi.com Such a probe would allow for the non-invasive, in vivo visualization and quantification of its target receptors in the brain or peripheral tissues, aiding in disease diagnosis and monitoring treatment response. nih.gov

Heterobivalent Probes: The piperazine nitrogen atoms provide convenient points for chemical modification. This allows for the synthesis of heterobivalent or dual-targeting ligands, where the 1-(2,5-Dichlorophenyl)piperazine scaffold is linked to another distinct pharmacophore. mdpi.com Such molecules could simultaneously engage two different receptor targets, potentially leading to enhanced affinity, selectivity, and unique pharmacological profiles.

Fluorescent Probes for Cellular Imaging: By conjugating a fluorophore to the piperazine scaffold, researchers can create probes for use in high-content screening (HCS) and advanced microscopy techniques. dovepress.com These tools would enable the study of receptor trafficking, cellular signaling events, and phenotypic changes in a high-throughput manner.

Methodological Advancements in Synthesis and Biological Evaluation

Progress in the exploration of this compound is contingent upon advancements in how it is synthesized and evaluated.

Synthesis:

Modern Catalytic Methods: Future synthetic strategies should move towards more efficient and versatile techniques. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, offer a powerful method for the formation of the N-aryl bond under milder conditions and with broader substrate scope compared to traditional methods. mdpi.com

C-H Functionalization: A significant leap forward would be the development of methods for the direct C-H functionalization of the piperazine ring itself. nsf.gov This would enable the introduction of substituents on the carbon atoms of the heterocycle, dramatically increasing the accessible chemical space and allowing for the synthesis of derivatives with novel three-dimensional structures and pharmacological properties. nsf.gov

Biological Evaluation:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(2,5-Dichlorophenyl)piperazine hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where 2,5-dichlorobenzyl chloride reacts with piperazine in a polar aprotic solvent (e.g., ethanol or toluene) under reflux. Temperature control (60–80°C) and stoichiometric excess of piperazine (1.5–2.0 equivalents) improve yield . Post-synthesis, purification via recrystallization (using ethanol/water) or column chromatography (silica gel, chloroform/methanol eluent) is critical. Monitor reaction progress using TLC (Rf ~0.5 in 9:1 chloroform:methanol) .

Q. Which spectroscopic techniques are most effective for structural characterization, and what key spectral signatures confirm the compound’s identity?

- Methodological Answer :

- ¹H/¹³C NMR : Look for piperazine ring protons (δ 2.5–3.5 ppm, multiplet) and aromatic protons (δ 7.0–7.5 ppm, doublets from dichlorophenyl group) .

- IR : Absorbance at ~3300 cm⁻¹ (N-H stretch, piperazine) and ~1250 cm⁻¹ (C-Cl stretch) .

- Mass Spectrometry : Molecular ion peak at m/z 277.04 (M⁺-HCl) .

Q. What are the solubility properties and storage protocols to ensure compound stability?

- Methodological Answer : The compound is hygroscopic and soluble in polar solvents (DMSO, methanol) but poorly soluble in water. Store at -20°C in airtight, light-resistant containers with desiccants to prevent hydrolysis . Purity should be verified via HPLC (C18 column, acetonitrile/water mobile phase) before long-term storage .

Advanced Research Questions

Q. How can structural modifications enhance selectivity for serotonin receptor subtypes, and what analytical methods validate these changes?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro or trifluoromethyl) to the phenyl ring to modulate receptor affinity. Use computational docking (AutoDock Vina) to predict binding to 5-HT₁A/₂A receptors, followed by in vitro radioligand assays (³H-8-OH-DPAT for 5-HT₁A) . Validate purity of derivatives via LC-MS and crystallography (single-crystal XRD) .

Q. How can contradictions in reported biological activity data for derivatives be resolved?

- Methodological Answer : Contradictions often arise from varying assay conditions (e.g., cell lines, buffer pH). Standardize protocols:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.